molecular formula C9H12N2 B2374450 2-(1-Aminocyclopropyl)aniline CAS No. 1314761-25-5

2-(1-Aminocyclopropyl)aniline

Cat. No. B2374450
CAS RN: 1314761-25-5
M. Wt: 148.209
InChI Key: JYPHCLNBVNXPFR-UHFFFAOYSA-N
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Description

“2-(1-Aminocyclopropyl)aniline” is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(1-Aminocyclopropyl)aniline” is 1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2-(1-Aminocyclopropyl)aniline” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

1. Catalytic Applications

2-(1-Aminocyclopropyl)aniline and related compounds have been explored for their catalytic properties. For example, a complex of 2-(methylthio)aniline with palladium(II) has been shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling in water, achieving high turnover numbers (TON) up to 93,000 (Rao et al., 2014). Similarly, the synthesis and characterization of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives have been applied in palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions, showing good yields in these processes (Aydemir et al., 2009).

2. Synthesis of Novel Compounds

The aniline derivatives, including those similar to 2-(1-Aminocyclopropyl)aniline, have been used in the synthesis of various novel compounds. For instance, anilino radical complexes of cobalt(III) and manganese(IV) have been synthesized using pendent arm macrocyclic aniline ligands, contributing to the development of new chemical entities (Penkert et al., 2000). Additionally, these aniline derivatives have been utilized in the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives, demonstrating their versatility in chemical synthesis (Gondela & Walczak, 2007).

3. Antimicrobial Applications

Some derivatives of 2-(1-Aminocyclopropyl)aniline have shown potential in antimicrobial applications. For example, new heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothiazole moieties, synthesized from similar aniline derivatives, exhibited moderate biological activity against various bacteria, highlighting their potential in antimicrobial research (Khan et al., 2016).

4. Chemosensor Development

Aniline derivatives have been integrated into the development of chemosensors. For instance, anthracene- and pyrene-bearing imidazoles, synthesized using 2-(2-Aminophenyl)-1H-benzimidazole, have been used as turn-on fluorescent chemosensors for aluminum ion detection in living cells (Shree et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and respiratory irritation .

properties

IUPAC Name

2-(1-aminocyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHCLNBVNXPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclopropyl)aniline

CAS RN

1314761-25-5
Record name 2-(1-aminocyclopropyl)aniline
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